molecular formula C7H3F4NO2 B1316507 3-Fluoro-5-(trifluoromethyl)picolinic acid CAS No. 89402-28-8

3-Fluoro-5-(trifluoromethyl)picolinic acid

Cat. No. B1316507
Key on ui cas rn: 89402-28-8
M. Wt: 209.1 g/mol
InChI Key: CRZWUUUZTIMHML-UHFFFAOYSA-N
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Patent
US04851539

Procedure details

The 3-fluoro-5-(trifluoromethyl)-picolinic acid (7.35 g, 0.035 mole) staring material was put into 150 ml of dry carbon tetrachloride and then red mercuric oxide (9.1 g, 0.042 mole) was added and the mixture was stirred and refluxed 1 hour and 25 minutes. A solution of bromine (6.7 g, 0.042 mole) in 20 ml of dry carbon tetrachloride was added slowly with the mixture at reflux over the next 2-1/3 hours. Light from a UV lamp was directed on the reaction mixture during the addition and the reaction mixture was refluxed for another hour. 25 Ml more of dry carbon tetrachloride was added and the refluxing was continued for about 16 hours more while UV radiation was applied. The reaction was then filtered through CELITE diatomaceous earth to remove the mercury salt. The carbon tetrachloride was removed on a still and the product was distilled over to yield 2.45 g of a yellow oil with analysis of, in percent by weight:
Quantity
7.35 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](C(O)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Br:15]Br>C(Cl)(Cl)(Cl)Cl>[Br:15][C:3]1[C:2]([F:1])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)C(F)(F)F)C(=O)O
Step Two
Name
mercuric oxide
Quantity
9.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 1 hour and 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over the next 2-1/3 hours
ADDITION
Type
ADDITION
Details
Light from a UV lamp was directed on the reaction mixture during the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for another hour
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through CELITE diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the mercury salt
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride was removed on a still and the product
DISTILLATION
Type
DISTILLATION
Details
was distilled over

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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